1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl group, a thiophene ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with the oxadiazole intermediate.
Cyclohexyl Urea Formation: The final step involves the reaction of the oxadiazole-thiophene intermediate with cyclohexyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may bind to and inhibit the activity of certain kinases or receptors involved in cell proliferation and survival pathways. This can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea: This compound features a pyridine ring instead of an oxadiazole ring.
1-Cyclohexyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea: This compound includes a piperazine ring.
Uniqueness
1-Cyclohexyl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-12(14-10-4-2-1-3-5-10)15-13-17-16-11(19-13)9-6-7-20-8-9/h6-8,10H,1-5H2,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJBOXBENLUTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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